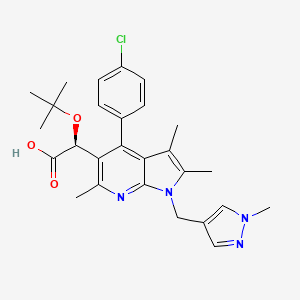
Pirmitegravir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pirmitegravir is a potent and selective inhibitor of allosteric integrase, specifically targeting the LEDGF/p75 binding site. It is an investigational antiretroviral agent that disrupts viral maturation by inducing the aberrant multimerization of HIV-1 integrase. This compound has shown significant antiviral activity and is currently advancing through clinical trials for the treatment of HIV infections .
Preparation Methods
The synthesis of Pirmitegravir involves several steps, starting with the preparation of the mother liquor. For example, 2 mg of the drug is dissolved in 50 μL of DMSO to achieve a mother liquor concentration of 40 mg/mL . Industrial production methods for this compound are still under development, with ST Pharm being one of the key players in its manufacturing and clinical development .
Chemical Reactions Analysis
Pirmitegravir undergoes various chemical reactions, primarily focusing on its interaction with HIV-1 integrase. The compound acts as molecular glue by engaging a triad of invariant HIV-1 integrase carboxyl-terminal domain residues, namely, Tyr226, Trp235, and Lys266, to nucleate the CTD-CCD interaction . This interaction leads to the hyper-multimerization of HIV-1 integrase, disrupting viral maturation . Common reagents and conditions used in these reactions include high-resolution crystal structures to reveal the crucial interactions made by this compound with HIV-1 integrase .
Scientific Research Applications
Pirmitegravir has significant scientific research applications, particularly in the study of HIV virus infection. It is used to investigate the structural and mechanistic bases behind the emergence of HIV-1 integrase mutations that confer resistance to the compound . Additionally, this compound is employed in studies to understand the interactions between HIV-1 integrase and other antiretroviral drugs, providing insights into the development of advanced antiviral agents .
Mechanism of Action
Pirmitegravir exerts its effects by targeting the LEDGF/p75 binding site on HIV-1 integrase. The compound induces the aberrant multimerization of HIV-1 integrase, leading to the disruption of viral maturation . The molecular targets involved include the catalytic core and carboxyl-terminal domains of HIV-1 integrase . By engaging specific residues on the integrase, this compound acts as molecular glue, promoting the hyper-multimerization of the enzyme and inhibiting its interaction with viral genomic RNA .
Comparison with Similar Compounds
Similar compounds include BI-D and other pyrrolopyridine-based ALLINIs . Compared to these compounds, Pirmitegravir has shown higher potency and selectivity in inhibiting HIV-1 integrase . Its unique mechanism of action and ability to induce hyper-multimerization of HIV-1 integrase make it a promising candidate for future antiretroviral regimens .
Properties
CAS No. |
2245231-10-9 |
|---|---|
Molecular Formula |
C27H31ClN4O3 |
Molecular Weight |
495.0 g/mol |
IUPAC Name |
(2S)-2-[4-(4-chlorophenyl)-2,3,6-trimethyl-1-[(1-methylpyrazol-4-yl)methyl]pyrrolo[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid |
InChI |
InChI=1S/C27H31ClN4O3/c1-15-17(3)32(14-18-12-29-31(7)13-18)25-21(15)23(19-8-10-20(28)11-9-19)22(16(2)30-25)24(26(33)34)35-27(4,5)6/h8-13,24H,14H2,1-7H3,(H,33,34)/t24-/m0/s1 |
InChI Key |
GNRDGAWRAIJOSU-DEOSSOPVSA-N |
Isomeric SMILES |
CC1=C(N(C2=NC(=C(C(=C12)C3=CC=C(C=C3)Cl)[C@@H](C(=O)O)OC(C)(C)C)C)CC4=CN(N=C4)C)C |
Canonical SMILES |
CC1=C(N(C2=NC(=C(C(=C12)C3=CC=C(C=C3)Cl)C(C(=O)O)OC(C)(C)C)C)CC4=CN(N=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















